

# Cross-Validation of GSK180736A: A Comparative Guide to GRK2 and ROCK1 Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **GSK180736A** with other notable inhibitors of G protein-coupled receptor kinase 2 (GRK2) and Rho-associated coiled-coil kinase 1 (ROCK1). **GSK180736A**, initially developed as a ROCK inhibitor, has been identified as a potent and selective inhibitor of GRK2, a key regulator of G protein-coupled receptor (GPCR) signaling.[1][2][3][4] Upregulation of GRK2 is implicated in heart failure, making it a significant therapeutic target.[5][6] However, the utility of **GSK180736A** is hampered by its potent inhibition of ROCK1 and limited bioavailability.[4] This guide presents key experimental data to cross-validate its effects against alternative compounds, aiding researchers in selecting the appropriate tools for their studies.

### **Quantitative Inhibitor Comparison**

The following tables summarize the in vitro potency (IC50) of **GSK180736A** and other well-characterized inhibitors against their primary targets and relevant off-target kinases. This data facilitates a direct comparison of potency and selectivity.

Table 1: Inhibitor Potency (IC50) Against GRK and ROCK Kinases



Compoun d	GRK2 (nM)	ROCK1 (nM)	GRK1 (nM)	GRK5 (nM)	PKA (nM)	Data Source(s)
GSK18073 6A	770	100	>100,000	231,000	30,000	[2][4][7][8]
CCG- 224406	130	>10,000	>91,000	>91,000	-	[5][9]
Paroxetine	1,100 - 20,000	-	17,600 - 66,000	14,300 - 55,000	45,000	[10][11][12]
Takeda103 A	20 - 54	-	>125,000	>125,000	2,000	[5][13][14]
CCG25874 7	18	>10,000	3,300	1,500	2,500	[15]

Note: IC50 values can vary based on experimental conditions (e.g., ATP concentration, substrate used). The ranges provided for Paroxetine reflect this variability as reported in different studies.

Table 2: Selectivity Profile of Key Inhibitors



Compound	Primary Target(s)	Selectivity for GRK2 over GRK1	Selectivity for GRK2 over GRK5	Selectivity for GRK2 over ROCK1	Key Features
GSK180736A	ROCK1, GRK2	>400-fold	~300-fold	0.13-fold (More potent on ROCK1)	Dual ROCK1/GRK 2 inhibitor; limited bioavailability. [4][8]
CCG-224406	GRK2	>700-fold	>700-fold	>77-fold	Highly selective for GRK2; no detectable ROCK1 inhibition.[5]
Paroxetine	SERT, GRK2	16 to 60-fold	13 to 50-fold	-	FDA- approved drug; modest GRK2 potency.[12] [16]
Takeda103A	GRK2	>2,300-fold	>2,300-fold		Potent and highly selective for GRK2 subfamily over other GRKs; poor pharmacokin etics.[13][14]
CCG258747	GRK2	~183-fold	~83-fold	>555-fold	Potent and selective GRK2

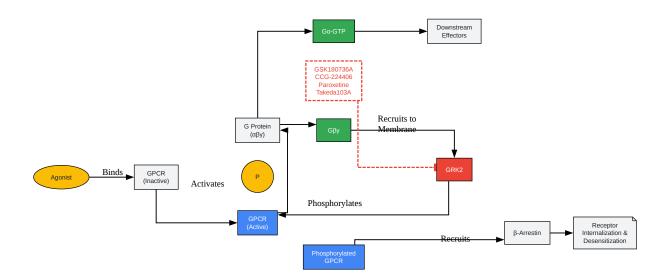


inhibitor with good cell permeability. [15]

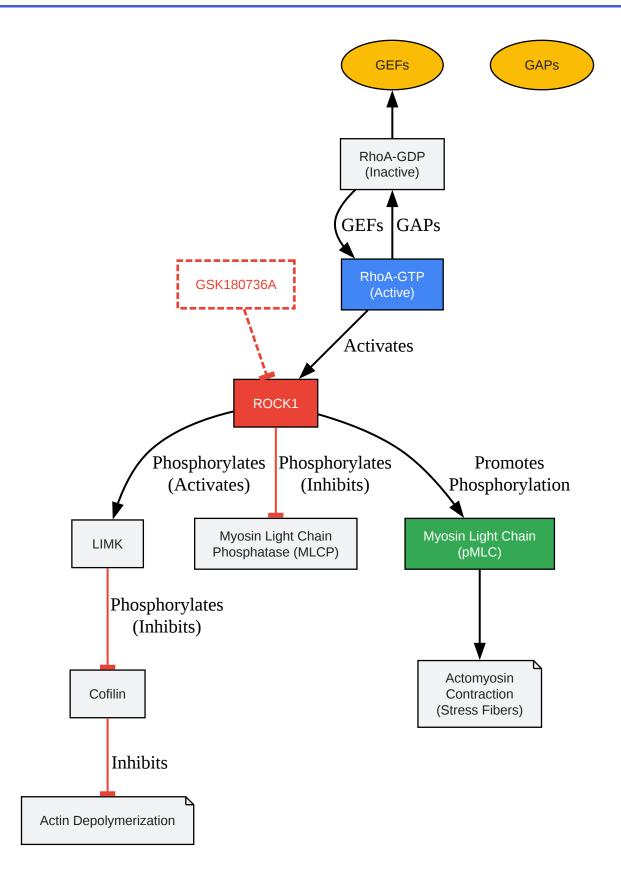
# **Signaling Pathway Diagrams**

The following diagrams illustrate the signaling pathways involving GRK2 and ROCK1 and the points of inhibition.

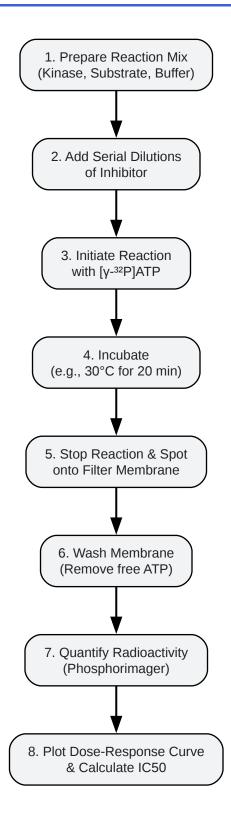












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